molecular formula C10H13BO3S B566900 4-(Cyclopropylmethylsulfinyl)phenylboronic acid CAS No. 1217501-04-6

4-(Cyclopropylmethylsulfinyl)phenylboronic acid

Cat. No. B566900
CAS RN: 1217501-04-6
M. Wt: 224.081
InChI Key: LVSXKKKBVXTPSI-UHFFFAOYSA-N
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Description

“4-(Cyclopropylmethylsulfinyl)phenylboronic acid” is a chemical compound with the CAS Number: 1217501-04-6 . It has a molecular weight of 224.09 and its molecular formula is C10H13BO3S . This compound is used in scientific research and exhibits properties that make it valuable for various applications, such as organic synthesis and medicinal chemistry.


Synthesis Analysis

The presence of the boronic acid functional group suggests that “this compound” could be utilized as a building block in organic synthesis for the creation of more complex molecules. Boronic acids are valuable tools for researchers due to their ability to participate in Suzuki-Miyaura couplings.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H13BO3S/c12-11(13)9-3-5-10(6-4-9)15(14)7-8-1-2-8/h3-6,8,12-13H,1-2,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

As a chemical intermediate, “this compound” could be utilized in various chemical reactions. Its boronic acid functional group can participate in Suzuki-Miyaura couplings, a powerful method for constructing carbon-carbon bonds.


Physical And Chemical Properties Analysis

The predicted boiling point of “this compound” is 459.9±47.0 °C . Its predicted density is 1.35±0.1 g/cm3 . The compound should be stored at 2-8°C . Its predicted pKa is 8.11±0.16 .

Scientific Research Applications

Organic Synthesis and Catalysis

Phenylboronic acids play a crucial role in organic synthesis and catalysis. For example, they mediate the free-radical multicomponent carbocyanation of olefins and the addition of alkyl iodides onto vinylsulfones, acting as efficient tin surrogates in these processes. This reaction pathway is facilitated by generating an aryl radical from the boronic acid, showcasing the utility of phenylboronic acids in creating complex organic molecules (Hara et al., 2018).

Biomedical Applications

Phenylboronic acids have found significant applications in the biomedical field, particularly in the development of antiviral therapies and drug delivery systems. For instance, phenylboronic-acid-modified nanoparticles have demonstrated potential as antiviral inhibitors against the Hepatitis C virus, highlighting their utility in creating novel therapeutic strategies (Khanal et al., 2013). Furthermore, these compounds have been utilized in the fabrication of glucose-responsive materials for insulin delivery, indicating their significant impact on diabetes management and treatment (Ma & Shi, 2014).

Material Science and Engineering

In material science, phenylboronic acids contribute to the development of smart materials and nanotechnology. They are key components in the design of glucose-responsive polymeric nanoparticles, which have applications ranging from drug delivery systems to biosensors. These materials leverage the unique ability of phenylboronic acids to form reversible complexes with polyols, enabling responsive behaviors that are crucial for advanced bio-applications (Lan & Guo, 2019).

Analytical Chemistry

Phenylboronic acids are instrumental in analytical chemistry, particularly in the development of sensors and detection systems. Their ability to selectively bind to diols has been exploited in the synthesis of molecularly imprinted polymers for the separation of sugars from complex matrices like human urine, showcasing their potential in clinical diagnostics and environmental monitoring (Okutucu & Onal, 2011).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding prolonged or repeated exposure .

properties

IUPAC Name

[4-(cyclopropylmethylsulfinyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3S/c12-11(13)9-3-5-10(6-4-9)15(14)7-8-1-2-8/h3-6,8,12-13H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSXKKKBVXTPSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)CC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675230
Record name [4-(Cyclopropylmethanesulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217501-04-6
Record name B-[4-[(Cyclopropylmethyl)sulfinyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Cyclopropylmethanesulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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